Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate
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Overview
Description
Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate typically involves the reaction of 1-propan-2-ylpyrazole with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Pyrazole carboxylic acids or pyrazole ketones.
Reduction: Pyrazole alcohols or pyrazole amines.
Substitution: Pyrazole derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of agrochemicals and pharmaceuticals.
Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives and their interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1-propan-2-ylpyrazol-3-yl)amino]acetate
- Ethyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate
- Methyl 2-[(1-propan-2-ylpyrazol-5-yl)amino]acetate
Uniqueness
Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-7(2)12-6-8(4-11-12)10-5-9(13)14-3/h4,6-7,10H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAJYKYACVLMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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